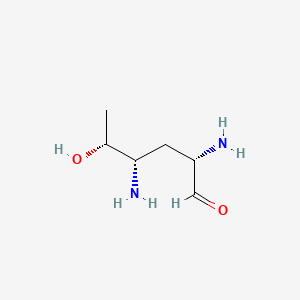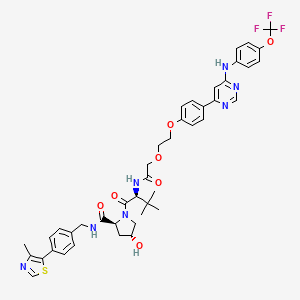
Kasugamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kasumiron is a fungicide.
Applications De Recherche Scientifique
Improvement in Kasugamycin Production
Kasugamine, a component of kasugamycin, shows a preventive effect against rice blast. A study demonstrated the improvement of a kasugamycin-producing strain, highlighting its low phytotoxicity for rice and other plants, and its non-toxic nature for humans, mammals, and fish (Ichikawa et al., 2008).
Synthetic Approaches to Kasugamine
Research on synthetic approaches to kasugamine, a key component of the antibiotic kasugamycin, has been conducted. This includes the development of reactions leading to an immediate chemical precursor of kasugamine (Hanessian & Massé, 1974).
Biosynthesis of Kasugamycin
Studies on the biosynthesis of kasugamycin have been conducted to understand how different carbon sources contribute to the formation of kasugamycin and its component kasugamine. This includes examining the incorporation of various labeled compounds into kasugamycin (Fukagawa et al., 1968).
Genetic Studies
Genetic studies have identified and sequenced a 7.6kb DNA region from Streptomyces kasugaensis M338-M1, which includes some genes responsible for kasugamycin biosynthesis. This includes identifying genes like kasugamycin acetyltransferase gene (kac) (Ikeno et al., 1998).
Role in Modulating Gut Microbiota
Kasugamine-related compounds like kansuiphorin C and kansuinin A have been shown to ameliorate malignant ascites by modulating gut microbiota. This indicates their potential for clinical use (Zhang et al., 2019).
Propriétés
Numéro CAS |
8075-83-0 |
|---|---|
Nom du produit |
Kasugamine |
Formule moléculaire |
C28H36Cl4N3O13P |
Poids moléculaire |
795.38 |
Nom IUPAC |
(2S,4S,5R)-2,4-diamino-5-hydroxyhexanal |
InChI |
InChI=1S/C6H14N2O2/c1-4(10)6(8)2-5(7)3-9/h3-6,10H,2,7-8H2,1H3/t4-,5+,6+/m1/s1 |
Clé InChI |
NOEKKZNBKGTVKH-HDEPIXNQSA-N |
SMILES |
CC(C(CC(C=O)N)N)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4R,4aR,5aS,9Z,9aR,9bR)-4,4a,8-trihydroxy-9-[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-3,4,5a,7,9b-pentamethyl-9aH-dibenzofuran-1,6-dione](/img/structure/B1192922.png)

![4-Methyl-3-{[7-(pyridin-2-yl)quinolin-4-yl]amino}phenol](/img/structure/B1192929.png)
![3-((1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl)-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide](/img/structure/B1192932.png)
